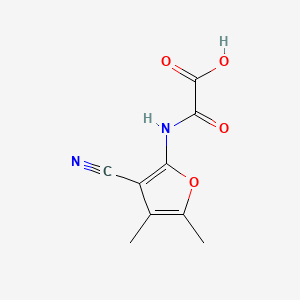
((3-Cyano-4,5-dimethyl-2-furyl)amino)(oxo)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((3-Cyano-4,5-dimethyl-2-furyl)amino)(oxo)acetic acid is a complex organic compound characterized by the presence of a cyano group, a dimethyl-substituted furan ring, and an amino-oxoacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((3-Cyano-4,5-dimethyl-2-furyl)amino)(oxo)acetic acid typically involves the reaction of 3-cyano-4,5-dimethyl-2-furylamine with oxoacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
((3-Cyano-4,5-dimethyl-2-furyl)amino)(oxo)acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane
Catalysts: Hydrochloric acid, sulfuric acid
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
((3-Cyano-4,5-dimethyl-2-furyl)amino)(oxo)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of ((3-Cyano-4,5-dimethyl-2-furyl)amino)(oxo)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its biological effects and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furyl(oxo)acetic acid: Shares the furan ring and oxoacetic acid moiety but lacks the cyano and dimethyl groups.
3-Cyano-2-(dicyano)methylene-4-methyl-2,5-dihydrofurans: Contains a cyano group and a furan ring but differs in the substitution pattern and additional functional groups.
Uniqueness
((3-Cyano-4,5-dimethyl-2-furyl)amino)(oxo)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both cyano and dimethyl groups on the furan ring, along with the amino-oxoacetic acid moiety, makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
67318-05-2 |
|---|---|
Formule moléculaire |
C9H8N2O4 |
Poids moléculaire |
208.17 g/mol |
Nom IUPAC |
2-[(3-cyano-4,5-dimethylfuran-2-yl)amino]-2-oxoacetic acid |
InChI |
InChI=1S/C9H8N2O4/c1-4-5(2)15-8(6(4)3-10)11-7(12)9(13)14/h1-2H3,(H,11,12)(H,13,14) |
Clé InChI |
BPFHWGRVXBPDKN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(=C1C#N)NC(=O)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-2-[4-(4-phenyl-1-piperazinyl)butyl]-9-methyl-](/img/structure/B12797978.png)
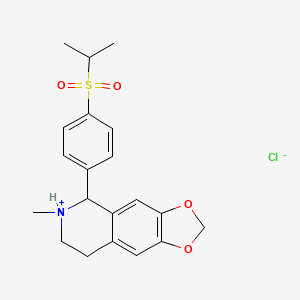
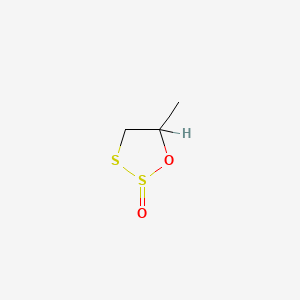
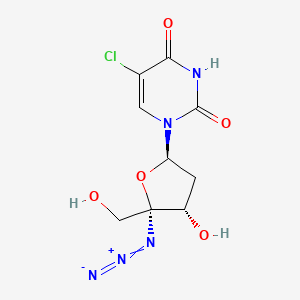
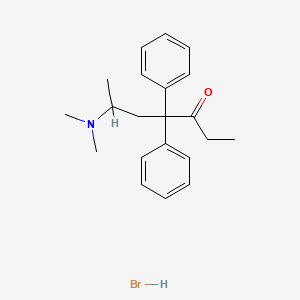
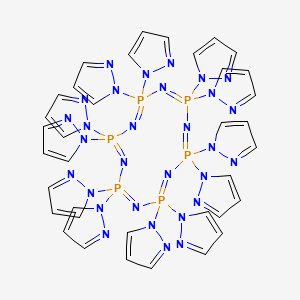
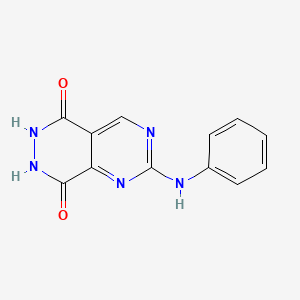
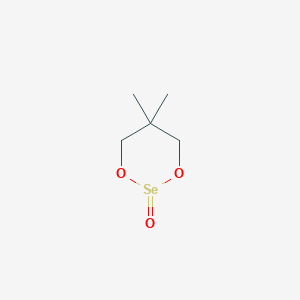
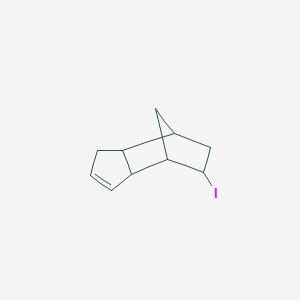
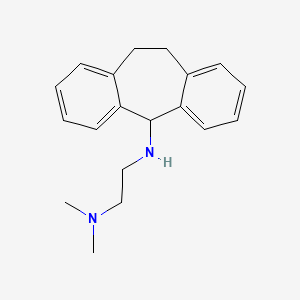
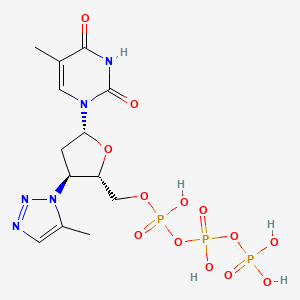
![trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide](/img/structure/B12798067.png)
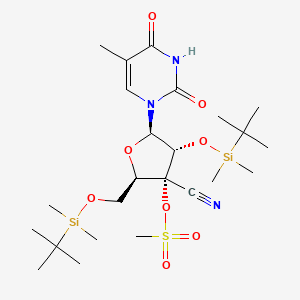
![2-Phenylbenzo[cd]indole](/img/structure/B12798071.png)
